molecular formula C26H48P2 B1585223 1,2-Bis(dicyclohexylphosphino)ethane CAS No. 23743-26-2

1,2-Bis(dicyclohexylphosphino)ethane

Cat. No. B1585223
CAS RN: 23743-26-2
M. Wt: 422.6 g/mol
InChI Key: BOUYBUIVMHNXQB-UHFFFAOYSA-N
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Description

1,2-Bis(dicyclohexylphosphino)ethane, or 1,2-DCPE, is a cyclic, organophosphorus-based compound used in the synthesis of organic compounds and in scientific research applications. It is a colorless, crystalline solid with a melting point of around 97°C, and is soluble in common organic solvents such as benzene and chloroform. 1,2-DCPE is widely used in organic synthesis, as a ligand in coordination chemistry and as a catalyst in various reactions. It is also used in a variety of scientific research applications, including the study of biochemical and physiological effects.

Scientific research applications

Synthesis Methodology

1,2-Bis(dicyclohexylphosphino)ethane has been synthesized through a method involving the reaction of 1,2-bis(dichlorophosphino)ethane with Grignard reagents. This process yields moderately air-sensitive tetraalkyldiphosphines (Burt et al., 1979).

Catalysis and Coordination Chemistry

  • It acts as a ligand in gold(I) dimer complexes, bonding one Au atom at each P atom (Schaefer et al., 1992).
  • The compound is used in iridium-catalyzed transfer hydrogenation of alkenes, offering high catalytic activity due to its bulky and electron-donating properties (Zhang et al., 2019).
  • It is involved in nickel-catalyzed isomerization processes and exhibits complex formation with cyano-olefins (Acosta-Ramírez et al., 2007).

Applications in Organometallic Chemistry

  • Utilized in nickel-catalyzed aryl thioether metathesis, crucial for accessing high-value thioethers and facilitating single-bond metathesis reactions (Delcaillau et al., 2019).
  • Forms mononuclear square-planar rhodium(I) and iridium(I) complexes, useful in studying carbon monoxide reactions and catalytic activity in organic transformations (Zotto et al., 1991).

Other Significant Applications

  • Has been used in synthesizing chiral 1,2-bis(phosphetano)ethanes, aiding in the ruthenium-catalyzed hydrogenation of functionalized ketones (Marinetti et al., 2001).
  • Involved in the synthesis of new chromium(II) bidentate phosphine complexes, which are active in polymerization processes, particularly for 1,3-butadiene (Ricci et al., 2004).
  • Used in the study of osmium(IV) oxo complexes formed via dioxygen activation, contributing to the understanding of oxidative and reductive chemical processes (Barthazy et al., 2000).

properties

IUPAC Name

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h23-26H,1-22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUYBUIVMHNXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90336507
Record name 1,2-Bis(dicyclohexylphosphino)ethane
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Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dicyclohexylphosphino)ethane

CAS RN

23743-26-2
Record name 1,2-Bis(dicyclohexylphosphino)ethane
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Record name 1,2-Bis(dicyclohexylphosphanyl)ethane
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Record name 1,2-Bis(dicyclohexylphosphino)ethane
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Record name 1,2-Bis(dicyclohexylphosphino)ethane
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Record name 1,2-BIS(DICYCLOHEXYLPHOSPHANYL)ETHANE
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Synthesis routes and methods

Procedure details

Dicyclohexyl phosphine (40 g, 0.2 mole) was reacted with ethylene dibromide (18 g, 0.1 mole) for 2 hours at 90°-100° C. to form ethylenebis(dicyclohexylphosphine). The phosphine compound was then oxidized with 25 g of 30% hydrogen peroxide to give the phosphine oxide. The crude product was recrystallized from isopropanol/water to give 20 grams of the subject compound, m.p. 199°-201° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,380
Citations
TM McCleskey, HB Gray - Inorganic Chemistry, 1992 - ACS Publications
Figure 2. Absorption spectra in acetonitrile at room temperature: 5.02 X 10-4 and 5.02 X 10" 5 M [Au2 (dcpe) 3](PF6) 2 (—)(3), 7.32 X 10" 4 and 7.32 X 10" 5 M [Au2 (dcpe) 2](PF6) 2 (--)(…
Number of citations: 143 pubs.acs.org
RJ Burt, J Chatt, W Hussain, GJ Leigh - Journal of Organometallic …, 1979 - Elsevier
A simple synthesis of 1,2-bis(dimethylphosphino)ethane, 1,2-bis(diethyl-phosphino)ethane, and 1,2-bis(dicyclohexylphosphino)ethane is reported. The method involves the synthesis of …
Number of citations: 156 www.sciencedirect.com
DT Walters, KR England, KB Ghiassi, FZ Semma… - Polyhedron, 2016 - Elsevier
Crystals in the isostructural series Au 2 (μ-dppe)X 2 (dppe is 1,2-bis(diphenylphosphino)ethane, X = Cl, Br, I) form centrosymmetric, dimeric structures with two short Au⋯Au contacts …
Number of citations: 10 www.sciencedirect.com
A Del Zotto, L Costella, A Mezzetti, P Rigo - Journal of organometallic …, 1991 - Elsevier
The ditertiary-phosphine 1,2-bis(dicyclohexylphosphino)ethane (dcpe) has been shown to form the mononuclear, square-planar rhodium(I) and iridium(I) complexes [M(COD)(dcpe)]…
Number of citations: 25 www.sciencedirect.com
E Goto, S Nakamura, S Kawauchi… - Journal of Polymer …, 2014 - Wiley Online Library
Regioregular poly(3‐hexylthiophene) (P3HT) has been a commonly used p‐type semiconducting material for solution processable organic electronics. To establish a living system of “…
Number of citations: 29 onlinelibrary.wiley.com
DJ Brauer, C Krüger - Journal of Organometallic Chemistry, 1974 - Elsevier
The structure of tetramethylethylenenickel 1,2-bis(dicyclohexylphosphino) ethane, (CH 3 ) 2 C 2 (CH 3 ) 2 Ni[(C 6 H 11 ) 2 PCH 2 CH 2 P(C 6 H 11 ) 2 ], has been determined from 4995 …
Number of citations: 32 www.sciencedirect.com
OT Summerscales, BL Scott, HS Viswanathan… - Inorganic Chemistry …, 2016 - Elsevier
A new six-coordinate iron dihydride cis-FeH 2 (dcpe) 2 (1) has been synthesized (dcpe = 1,2-bis(dicyclohexylphosphino)ethane). It has been found to react with either 1,4-…
Number of citations: 5 www.sciencedirect.com
A Mezzetti, A Del Zotto, P Rigo… - Journal of the Chemical …, 1989 - pubs.rsc.org
Six- and five-co-ordinate complexes of ruthenium(II) with the bulky dipyhosphine ligand 1,2-bis(dicyclohexylphosphino)ethane (dcpe) have been prepared. In solution, octahedral trans-[…
Number of citations: 31 pubs.rsc.org
TM McCleskey, LM Henling, KA Flanagan… - … Section C: Crystal …, 1993 - scripts.iucr.org
The compound [(Au {(C6HH) 2PCH2CH2P (C6H11) 2}) 2-{#-(C6Hll) 2PCH2CH2P (C6HII) 2}] 2+[Au (CN) 2]~-lu-minesces strongly (Amax= 508 nm) in acetonitrile at room temperature. …
Number of citations: 10 scripts.iucr.org
CA Jaska, AJ Lough, I Manners - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
In the title compound, [Pt2(C6H6P)2(C26H48P2)2]Cl2·2CH2Cl2·C6H14, the cation crystallizes as a phosphido-bridged PtI dimer [Pt(dcype)(μ-PPhH)]2Cl2, with crystallographic 2/m …
Number of citations: 2 scripts.iucr.org

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